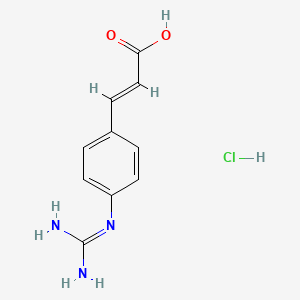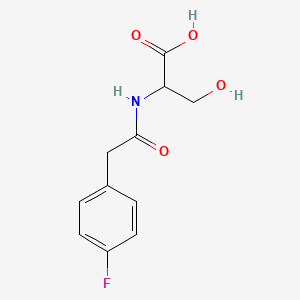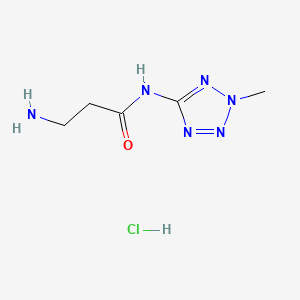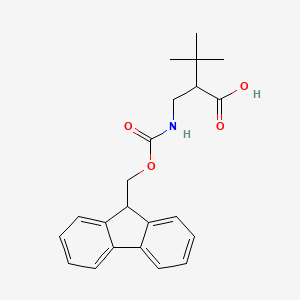
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).
Formation of the Amide Bond: The protected amino acid is then coupled with 3,3-dimethylbutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using a base, allowing for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
Uniqueness
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure, which includes a 3,3-dimethylbutanoic acid moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development.
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
Clé InChI |
YXSUAENYZZNYIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


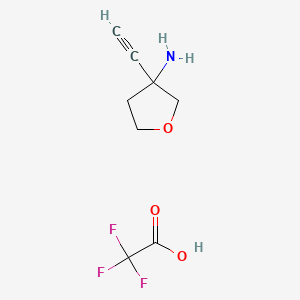
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)

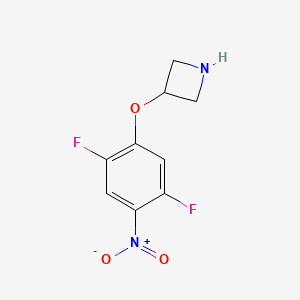
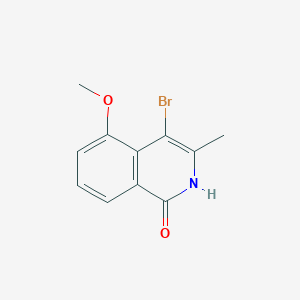
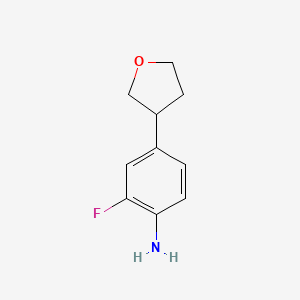
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)


